molecular formula C11H13NO3 B15296874 3-Acetamido-2,5-dimethylbenzoic acid CAS No. 73698-70-1

3-Acetamido-2,5-dimethylbenzoic acid

Cat. No.: B15296874
CAS No.: 73698-70-1
M. Wt: 207.23 g/mol
InChI Key: LIDGACFIPCDVKN-UHFFFAOYSA-N
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Description

3-Acetamido-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, characterized by the presence of an acetamido group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-2,5-dimethylbenzoic acid typically involves the acylation of 2,5-dimethylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetamido-2,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetamido-2,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzoic acid: Lacks the acetamido group, making it less versatile in certain chemical reactions.

    3-Acetamidobenzoic acid: Similar structure but without the additional methyl groups, leading to different chemical properties and reactivity.

    4-Acetamido-2,5-dimethylbenzoic acid: Positional isomer with different substitution pattern on the benzene ring.

Uniqueness

3-Acetamido-2,5-dimethylbenzoic acid is unique due to the presence of both acetamido and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields of research .

Properties

CAS No.

73698-70-1

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-acetamido-2,5-dimethylbenzoic acid

InChI

InChI=1S/C11H13NO3/c1-6-4-9(11(14)15)7(2)10(5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13)(H,14,15)

InChI Key

LIDGACFIPCDVKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=O)C)C)C(=O)O

Origin of Product

United States

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